molecular formula C8H10S B1582094 Methyl m-tolyl sulfide CAS No. 4886-77-5

Methyl m-tolyl sulfide

Cat. No. B1582094
Key on ui cas rn: 4886-77-5
M. Wt: 138.23 g/mol
InChI Key: HCQVSQDSAZSABA-UHFFFAOYSA-N
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Patent
US07585977B2

Procedure details

Add 1M 3-methyl-phenylmagnesium bromide in THF (25 mL, 25 mmol) to −30° C. diethyl ether (50 mL). Add dimethyl disulfide (1.8 mL, 20 mmol) to the reaction over 3 minutes allowing the reaction to warm to room temperature. Dilute the reaction in H2O (75 mL) and diethyl ether (50 mL). Separate and extract the cloudy aqueous layer with diethyl ether (25 mL). Combine the organic layers and wash with H2O (25 mL). Dry the organic layer with Na2SO4 (30 g), filter over Celite 501 (10 g) and concentrate in vacuo to give 3.0 g of crude material. Combine with another batch of crude title compound that yielded 6.0 g crude. Chromatograph the entire 9.0 g crude on a SiO2 column in hexanes to give 7.2 g (70%) of 1-methyl-3-methylsulfanyl-benzene.
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([Mg]Br)[CH:5]=[CH:6][CH:7]=1.C1COCC1.[CH3:15][S:16]SC>O.C(OCC)C>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:16][CH3:15])[CH:3]=1

Inputs

Step One
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)[Mg]Br
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
CSSC
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
Dilute
CUSTOM
Type
CUSTOM
Details
Separate
EXTRACTION
Type
EXTRACTION
Details
extract the cloudy aqueous layer with diethyl ether (25 mL)
WASH
Type
WASH
Details
Combine the organic layers and wash with H2O (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer with Na2SO4 (30 g)
FILTRATION
Type
FILTRATION
Details
filter over Celite 501 (10 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give 3.0 g of crude material
CUSTOM
Type
CUSTOM
Details
Combine with another batch of crude title compound that yielded 6.0 g crude

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=CC(=CC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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